molecular formula C7H9NO B1526811 4-cyclopropyl-3-oxobutanenitrile CAS No. 660448-91-9

4-cyclopropyl-3-oxobutanenitrile

Cat. No.: B1526811
CAS No.: 660448-91-9
M. Wt: 123.15 g/mol
InChI Key: ROMUGNYSBLAWAK-UHFFFAOYSA-N
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Description

4-cyclopropyl-3-oxobutanenitrile is an organic compound characterized by a cyclopropyl group attached to a butyronitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-3-oxobutanenitrile typically involves the reaction of cyclopropyl ketones with nitriles under specific conditions. One common method includes the use of cyclopropyl methyl ketone and cyanide sources in the presence of a base to facilitate the formation of the nitrile group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-3-oxobutanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted nitriles, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-cyclopropyl-3-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyclopropyl-3-oxobutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl ketones: These compounds share the cyclopropyl group but differ in the functional groups attached to the ketone.

    Butyronitriles: These compounds have similar nitrile groups but lack the cyclopropyl moiety.

Uniqueness

4-cyclopropyl-3-oxobutanenitrile is unique due to the combination of the cyclopropyl and nitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-cyclopropyl-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-3-7(9)5-6-1-2-6/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMUGNYSBLAWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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